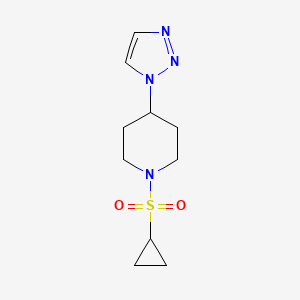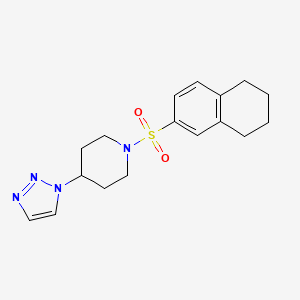![molecular formula C14H14N2OS B6521235 N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide CAS No. 1798638-11-5](/img/structure/B6521235.png)
N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}cyclopropanecarboxamide” is a complex organic compound. It contains a pyridine ring attached to a thiophene ring through a methylene bridge, and this assembly is further linked to a cyclopropane ring via a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions . For instance, a related compound, pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide, was synthesized using trimethylamine and magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR . Density functional theory (DFT) can also be used to study the molecular electrostatic potential and frontier molecular orbitals .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex due to the presence of multiple reactive sites. For instance, the pyridine and thiophene rings can participate in electrophilic substitution reactions, while the carboxamide group can undergo hydrolysis .Future Directions
Mechanism of Action
Target of Action
It’s worth noting that both pyridine and thiophene derivatives have been found to interact with a variety of biological targets .
Mode of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of pharmacological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that compounds containing pyridine and thiophene moieties can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing pyridine and thiophene moieties are known to exhibit a wide range of biological activities .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(11-1-2-11)16-7-10-5-13(8-15-6-10)12-3-4-18-9-12/h3-6,8-9,11H,1-2,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAIGQFAONVGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-chlorophenyl)methyl]-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B6521156.png)

![N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B6521174.png)
![1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B6521182.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B6521216.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6521226.png)
![4-methyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6521241.png)
![N-[4-({2-[2-(4-chlorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6521245.png)
![N-{2-[2-(4-fluorophenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6521246.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6521252.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6521259.png)
